A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-methyl-1H-imidazole-4,5-dicarbonitrile
A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-methyl-1H-imidazole-4,5-dicarbonitrile
Abstract
2-methyl-1H-imidazole-4,5-dicarbonitrile (C₆H₄N₄) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the imidazole scaffold, a privileged structure in drug discovery, it serves as a versatile building block for the synthesis of complex bioactive molecules.[1][2] The presence of two nitrile groups provides a platform for diverse chemical transformations, enabling the construction of novel therapeutic agents and functional materials.[3] This guide provides an in-depth analysis of the core physicochemical properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile, offering a foundational resource for researchers, medicinal chemists, and drug development professionals. We will explore its molecular structure, synthesis, spectroscopic profile, and key physical properties, grounded in established scientific principles and data from analogous compounds.
Molecular Structure and Core Properties
2-methyl-1H-imidazole-4,5-dicarbonitrile features a five-membered imidazole ring substituted with a methyl group at the C2 position and nitrile groups at the C4 and C5 positions. The imidazole ring is an aromatic system with two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition in biological systems.[1] The nitrile functionalities are strong electron-withdrawing groups, influencing the electronic properties and reactivity of the imidazole core.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in glacial acetic acid.
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Addition of Reagent: Add trimethyl orthoacetate (1.1 eq) to the solution.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
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Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-methyl-1H-imidazole-4,5-dicarbonitrile as a solid.
Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization. The use of a slight excess of the orthoester ensures complete consumption of the diaminomaleonitrile. Precipitation in ice-water is an effective method for isolating the nonpolar product from the polar acetic acid solvent. Recrystallization is a critical final step to remove any unreacted starting materials or side products, ensuring high purity, which is paramount for subsequent applications in drug development.
Physicochemical Characterization
Spectroscopic Profile
The identity and purity of 2-methyl-1H-imidazole-4,5-dicarbonitrile are confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be accurately predicted based on its functional groups and data from closely related analogs.
| Technique | Expected Characteristics | Rationale & Comparative Data |
| ¹H NMR | ~13-14 ppm (broad singlet, 1H, N-H); ~2.5-2.7 ppm (singlet, 3H, -CH₃) | The imidazole N-H proton is acidic and its signal is typically downfield and broad. [4]The methyl protons are in a singlet as there are no adjacent protons for coupling. The chemical shift is consistent with a methyl group attached to an aromatic imidazole ring. [5] |
| ¹³C NMR | ~145-155 ppm (C2-CH₃); ~115-125 ppm (C4/C5-CN); ~110-115 ppm (-C≡N); ~10-15 ppm (-CH₃) | The imidazole ring carbons (C2, C4, C5) resonate in the aromatic region. [6][7]The nitrile carbons appear around 110-115 ppm. The C2 carbon, being attached to two nitrogen atoms and a methyl group, is expected to be the most downfield of the ring carbons. |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch, broad); ~3100-3000 (Aromatic C-H stretch); ~2230-2220 (C≡N stretch, strong); ~1650-1550 (C=N, C=C stretches) | The N-H stretch is characteristically broad due to hydrogen bonding. [4]The C≡N stretch is a sharp and intense absorption, which is a key diagnostic peak for this molecule. The C=N and C=C stretching vibrations of the imidazole ring appear in the fingerprint region. [8] |
| Mass Spec. (EI) | [M]+• at m/z = 132 | The molecular ion peak corresponds to the exact mass of the molecule (C₆H₄N₄). [9]Common fragmentation pathways would likely include the loss of HCN (m/z = 105) or cleavage of the methyl group. |
Physical Properties
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Solubility: Specific solubility data is limited. However, based on its structure and data from analogs like 2-propyl-1H-imidazole-4,5-dicarbonitrile, it is expected to have low solubility in water and nonpolar solvents but should be soluble in polar organic solvents such as alcohols, DMF, and DMSO. [12]A study on various imidazoles also noted very low solubility in chlorinated solvents like dichloromethane. [13]* pKa: The predicted pKa for the analogous 2-propyl-1H-imidazole-4,5-dicarbonitrile is approximately 5.57. [11]The electron-withdrawing nitrile groups significantly increase the acidity of the imidazole N-H proton compared to unsubstituted imidazole (pKa ≈ 14.5), making it a moderately weak acid. [1]
Structural Analysis and Solid-State Properties
No public crystal structure is available for 2-methyl-1H-imidazole-4,5-dicarbonitrile. However, crystallographic studies on highly analogous compounds, such as 2-azido-1H-imidazole-4,5-dicarbonitrile, reveal important structural features. [14][15]These studies show that the imidazole ring and its dicarbonitrile substituents are nearly coplanar. Furthermore, the molecules in the crystal lattice are linked by intermolecular N-H···N hydrogen bonds, where the imidazole N-H of one molecule interacts with a nitrile nitrogen atom of a neighboring molecule. [15]This hydrogen bonding network contributes to the compound's expected crystallinity and high melting point.
Standard Characterization Protocols
To ensure the identity, purity, and integrity of a synthesized batch of 2-methyl-1H-imidazole-4,5-dicarbonitrile, a standardized workflow of analytical techniques is essential.
Caption: A self-validating workflow for compound characterization.
Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent that will not exchange with the N-H proton.
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Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
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Analysis: Integrate the peaks to confirm the proton ratios (1:3 for N-H:CH₃). Verify the chemical shifts against predicted values.
Protocol: FT-IR Spectroscopy (ATR)
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Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
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Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
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Analysis: Identify the key absorption bands, paying close attention to the C≡N stretch (~2225 cm⁻¹) and the broad N-H stretch.
Protocol: Mass Spectrometry (LC-MS)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Method: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).
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Acquisition: Acquire data in both positive and negative ion modes.
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Analysis: Identify the molecular ion peak ([M+H]⁺ at m/z = 133 in positive mode or [M-H]⁻ at m/z = 131 in negative mode) and confirm it matches the calculated exact mass.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-methyl-1H-imidazole-4,5-dicarbonitrile lies in its role as a strategic building block. The imidazole core is a well-established pharmacophore that can engage in critical hydrogen bonding and π-stacking interactions with biological targets. [2][16]
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Scaffold for Kinase Inhibitors: The imidazole nitrogen atoms can act as hinge-binding motifs, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases. [17]* Intermediate for Complex Heterocycles: The dinitrile groups are highly versatile. They can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to build more complex fused heterocyclic systems. This versatility has been exploited in the synthesis of intermediates for antihypertensive drugs like Olmesartan. [18]* Bioisostere: The imidazole ring is a recognized bioisostere for other five-membered heterocycles, allowing chemists to modulate a compound's physicochemical properties (like solubility and pKa) while retaining biological activity. [2]
Conclusion
2-methyl-1H-imidazole-4,5-dicarbonitrile is a compound with a rich set of physicochemical properties that make it an invaluable tool for chemical and pharmaceutical research. Its stable, crystalline nature, combined with the reactive potential of its nitrile groups and the biological relevance of its imidazole core, provides a robust platform for innovation. This guide has synthesized the available data to present a detailed technical overview, offering both foundational knowledge and practical protocols to empower scientists in their research and development endeavors.
References
-
ChemBK. (2024, April 10). 2-propyl-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]
-
PubChem. 2-methyl-1H-imidazole-4,5-dicarboxylic acid | C6H6N2O4 | CID 79201. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Available at: [Link]
-
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
PubChem. 2H-Imidazole-4,5-dicarbonitrile | C5H2N4 | CID 85989924. Available at: [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]
-
Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available at: [Link]
-
PubChem. 1-Methyl-1H-imidazole-4,5-dicarbonitrile | C6H4N4 | CID 583268. Available at: [Link]
-
Wikipedia. 2-Methylimidazole. Available at: [Link]
-
NIST WebBook. Imidazole, 2-methyl-, hydrochloride. Available at: [Link]
-
PMC - PubMed Central. Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]
-
PubMed. Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile. Available at: [Link]
-
NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl-. Available at: [Link]
-
ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]
-
SpectraBase. 2-Methylimidazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Jiangsu Run'an Pharmaceutical Co. Ltd. (2025, July 2). What is Imidazole-4,5-dicarbonitrile Used for?. Available at: [Link]
-
PubChem. 4,5-Dicyanoimidazole | C5H2N4 | CID 70729. Available at: [Link]
-
PubChem. CID 158419821 | C10H4N8. Available at: [Link]
-
Cheméo. Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9). Available at: [Link]
-
ResearchGate. Crystal structure of 2-diazoimidazole-4,5-dicarbonitrile. Available at: [Link]
-
ResearchGate. (2025, August 10). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]
-
MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]
-
PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. Available at: [Link]
-
SpringerLink. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsrapharm.com [jsrapharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 1H-Imidazole, 2-ethyl-4-methyl- [webbook.nist.gov]
- 9. chemscene.com [chemscene.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 2-PROPYL-1H-IMIDAZOLE-4,5-DICARBONITRILE CAS#: 51802-42-7 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ajrconline.org [ajrconline.org]
